molecular formula C20H21F3N2O4 B244220 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B244220
M. Wt: 410.4 g/mol
InChI Key: QNOWIFRVFIHIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as DMTPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. The compound is a benzamide derivative that was first synthesized in 2011 and has since been used in several studies to investigate its mechanism of action and its effects on biological systems.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and ion channels. The compound has been shown to increase the activity of the sigma-1 receptor, which is thought to be involved in the regulation of calcium signaling and the release of neurotransmitters. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to affect the activity of ion channels, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects on biological systems. The compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and behavior. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals in the nervous system.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor and its ability to affect the activity of ion channels. However, the compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to have potential as a tool for studying the role of the sigma-1 receptor and ion channels in biological systems. Further research is needed to fully understand the mechanism of action of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions that begin with the reaction of 2,4-dimethoxybenzaldehyde with 2-bromo-4-morpholine-5-trifluoromethylbenzene to form the intermediate compound 3,5-dimethoxy-N-(2-bromo-5-(trifluoromethyl)phenyl)benzamide. This intermediate compound is then reacted with morpholine in the presence of a base to form the final product, 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been used in several studies as a research tool to investigate its effects on biological systems. The compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, differentiation, and proliferation. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals in the nervous system.

properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O4/c1-27-15-9-13(10-16(12-15)28-2)19(26)24-17-11-14(20(21,22)23)3-4-18(17)25-5-7-29-8-6-25/h3-4,9-12H,5-8H2,1-2H3,(H,24,26)

InChI Key

QNOWIFRVFIHIJN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Origin of Product

United States

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